molecular formula C6H13NO2 B2996909 ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol CAS No. 1903831-85-5

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Cat. No.: B2996909
CAS No.: 1903831-85-5
M. Wt: 131.175
InChI Key: MPTPDMSEEPOHOV-NTSWFWBYSA-N
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Description

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: is a chiral compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor, such as a protected tetrahydropyran derivative.

    Reduction: The precursor undergoes reduction to introduce the hydroxyl group at the 3-position.

    Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing enzyme mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and biological properties. Its chiral centers contribute to its specificity in interactions with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[(3S,4R)-4-aminooxan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTPDMSEEPOHOV-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903831-85-5
Record name rac-[(3R,4S)-4-aminooxan-3-yl]methanol
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